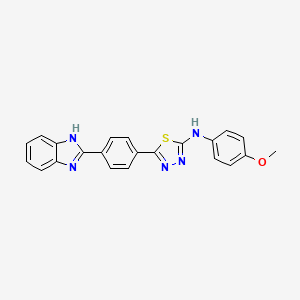
CD36 (93-110)-Cys
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CD36 (93-110)-Cys is a synthetic peptide derived from the cluster of differentiation 36 (CD36) protein. CD36 is a multifunctional cell surface protein that belongs to the class B scavenger receptor family. It plays critical roles in various physiological processes, including fatty acid uptake, cellular adhesion, immune response, and apoptosis. The peptide this compound is specifically designed to target and modulate the functions of the CD36 protein.
Méthodes De Préparation
The synthesis of CD36 (93-110)-Cys involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide chain is elongated until the desired sequence is achieved. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). Industrial production methods follow similar principles but are scaled up to meet commercial demands.
Analyse Des Réactions Chimiques
CD36 (93-110)-Cys undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cysteine residue in this compound can lead to the formation of disulfide bonds, while reduction can break these bonds.
Applications De Recherche Scientifique
CD36 (93-110)-Cys has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the interactions between peptides and proteins. In biology, it helps elucidate the role of CD36 in cellular processes such as fatty acid uptake and immune response. In medicine, this compound is investigated for its potential therapeutic applications, including cancer treatment and metabolic disease management. In industry, it is used in the development of diagnostic assays and therapeutic agents.
Mécanisme D'action
The mechanism of action of CD36 (93-110)-Cys involves its interaction with the CD36 protein. By binding to specific regions of CD36, the peptide can modulate the protein’s functions. For example, this compound can inhibit the binding of fatty acids to CD36, thereby reducing fatty acid uptake. Additionally, it can interfere with the interaction between CD36 and other proteins involved in cellular adhesion and immune response. The molecular targets and pathways involved in these processes include the fatty acid transport pathway and the immune signaling pathway.
Comparaison Avec Des Composés Similaires
CD36 (93-110)-Cys is unique compared to other similar compounds due to its specific sequence and targeted action on the CD36 protein. Similar compounds include other CD36-derived peptides such as CD36 (145-171) and CD36 (156-184), which also target different regions of the CD36 protein. this compound is distinct in its ability to modulate specific functions of CD36, making it a valuable tool for research and therapeutic applications.
Propriétés
Formule moléculaire |
C96H151N29O33S |
|---|---|
Poids moléculaire |
2271.5 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C96H151N29O33S/c1-43(2)35-59(116-87(150)60(37-49-17-11-10-12-18-49)117-80(143)54(20-15-33-106-95(102)103)114-91(154)73(44(3)4)123-84(147)55(21-16-34-107-96(104)105)112-78(141)52(98)36-50-22-24-51(127)25-23-50)85(148)108-46(7)76(139)110-53(19-13-14-32-97)79(142)113-58(28-31-70(133)134)83(146)118-62(39-68(101)130)90(153)124-74(45(5)6)92(155)125-75(48(9)126)93(156)115-56(26-29-66(99)128)81(144)120-63(40-71(135)136)86(149)109-47(8)77(140)111-57(27-30-69(131)132)82(145)121-64(41-72(137)138)89(152)119-61(38-67(100)129)88(151)122-65(42-159)94(157)158/h10-12,17-18,22-25,43-48,52-65,73-75,126-127,159H,13-16,19-21,26-42,97-98H2,1-9H3,(H2,99,128)(H2,100,129)(H2,101,130)(H,108,148)(H,109,149)(H,110,139)(H,111,140)(H,112,141)(H,113,142)(H,114,154)(H,115,156)(H,116,150)(H,117,143)(H,118,146)(H,119,152)(H,120,144)(H,121,145)(H,122,151)(H,123,147)(H,124,153)(H,125,155)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,157,158)(H4,102,103,106)(H4,104,105,107)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,73-,74-,75-/m0/s1 |
Clé InChI |
FUUCBPLODPITMD-YVKPXBAWSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





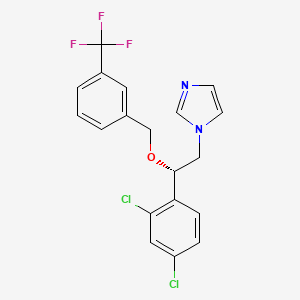
![6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B12377881.png)

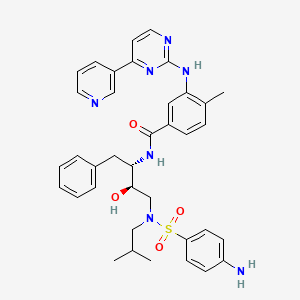

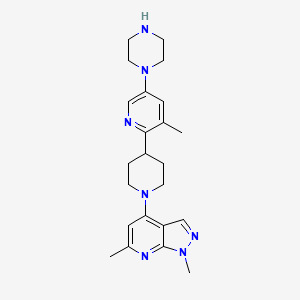
![sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B12377907.png)
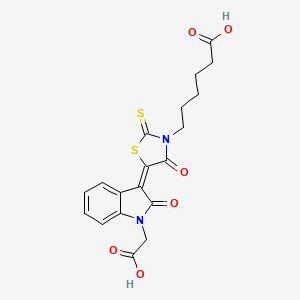
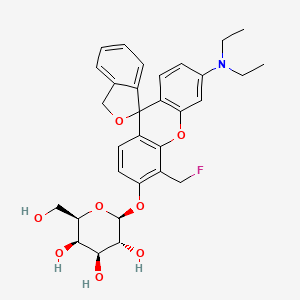
![3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12377918.png)
